Cas no 872-53-7 (Cyclopentanecarboxaldehyde)

Cyclopentanecarboxaldehyde structure
Cyclopentanecarboxaldehyde structure
Cyclopentanecarboxaldehyde
872-53-7
C6H10O
98.1430020332336
MFCD00060798
40119
24874526

Cyclopentanecarboxaldehyde Properties

Names and Identifiers

    • Cyclopentanecarbaldehyde
    • Cyclopentanecarboxaldehyde (stabilized with HQ)
    • Cyclopentanecarboxaldehyde
    • Cyclopentanealdehyde
    • 1-cyclopentanecarboxaldehyde
    • 1-Formylcyclopentane
    • c-pentanecarboxaldehyde
    • cyclopentancarbaldehyd
    • Cyclopentyl aldehyde
    • cyclopentylcarboxaldehyde
    • Cyclopentylformaldehyde
    • Formylcyclopentane
    • NSC 17492
    • VELDYOPRLMJFIK-UHFFFAOYSA-N
    • Cyclopentanecarboxaldehyde, 97%, stabilized
    • NSC17492
    • cyclopentanecaboxaldehyde
    • cyclopentanecarboaldehyde
    • cyclopentane carbaldehyde
    • Cyclopentane-carboaldehyde
    • Cyclopentanecarbaldehyde #
    • cyclopentane carboxaldehyde
    • Cyclopentane-carboxaldehyde
    • Cyclopentane-1-carbox
    • W-104036
    • 872-53-7
    • NS00039181
    • H11353
    • Cyclopentanecarboxaldehyde, 97%
    • BBL100156
    • BCP12309
    • MFCD00060798
    • Cyclopentanecarboxaldehyde (25ppm 1,4-Benzoquinone as stabiliser)
    • AKOS005259282
    • CS-B0070
    • NSC-17492
    • STL512072
    • CHEMBL274711
    • Cyclopentane-1-carboxaldehyde
    • AS-16170
    • Cyclopentanecarbaldehyde contains 0.1% hydroquinone as a stabilizer
    • Cyclopentanealdehyde; Cyclopentanecarbaldehyde; Cyclopentyl aldehyde; Cyclopentylformaldehyde; Formylcyclopentane; NSC 17492
    • Cyclopentanecarbaldehyde, 0.1% hydroquinone as stabilizer
    • EINECS 212-829-7
    • 8AE23T4KWE
    • DB-016121
    • BDBM50028792
    • AB02400
    • Z875036058
    • SY004589
    • DTXSID10236176
    • EN300-57255
    • C3019
    • +Expand
    • MFCD00060798
    • VELDYOPRLMJFIK-UHFFFAOYSA-N
    • 1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2
    • O=CC1CCCC1

Computed Properties

  • 98.07320
  • 0
  • 1
  • 1
  • 98.073
  • 7
  • 62.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.3
  • 2
  • 0
  • 17.1

Experimental Properties

  • 1.37550
  • 17.07000
  • n20/D 1.4430(lit.)
  • Soluble in water and ethanol
  • 140-141 °C(lit.)
  • Fahrenheit: 82.4 ° f
    Celsius: 28 ° c
  • Not determined
  • Not determined
  • 0.919 g/mL at 25 °C(lit.)

Cyclopentanecarboxaldehyde Security Information

  • GHS07 GHS07
  • 3
  • S16-S26-S36
  • III
  • R10; R36/37/38
  • Xi Xi
  • UN 1989 3/PG 3
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • 2-8°C
  • III
  • 10-36/37/38
  • Warning
  • 3

Cyclopentanecarboxaldehyde Customs Data

  • 2912299000
  • China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Cyclopentanecarboxaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00354L-1g
Cyclopentanecarbaldehyde
872-53-7 95% (stabilized with HQ)
1g
$9.00 2024-04-21
A2B Chem LLC
AB45813-5g
Cyclopentanecarbaldehyde
872-53-7 95% (stabilized with HQ)
5g
$18.00 2024-04-19
abcr
AB354239-1 g
Cyclopentanecarboxaldehyde, 98%, stab. with 25 ppm 1,4-Benzoquinone; .
872-53-7 98%
1g
€105.60 2023-04-26
Ambeed
A682889-1g
Cyclopentanecarbaldehyde
872-53-7 95% (stabilized with HQ)
1g
$11.0 2024-05-30
Apollo Scientific
OR16978-25g
Cyclopentanecarboxaldehyde
872-53-7 95+%
25g
£48.00 2024-05-23
Chemenu
CM329568-1000g
cyclopentanecarbaldehyde
872-53-7 95%+
1000g
$1600
eNovation Chemicals LLC
D382502-500g
Cyclopentanecarbaldehyde
872-53-7 97%
500g
$1300 2022-06-08
TRC
C989455-5g
Cyclopentanecarboxaldehyde
872-53-7
5g
$ 138.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H56609-1g
Cyclopentanecarboxaldehyde, 98%, stab.
872-53-7 98%
1g
¥782.00 2023-03-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C122650-25g
Cyclopentanecarboxaldehyde
872-53-7 98%,0.1%
25g
¥646.90 2023-09-03

Cyclopentanecarboxaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triphenyl phosphite ,  Hydrogen Catalysts: (SP-4-2)-(2,4-Pentanedionato-κO2,κO4)bis(triphenyl phosphite-κP)rhodium
Reference
The hydroformylation reaction
Ojima, Iwao; et al, Organic Reactions (Hoboken, 2000, 56,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Triphenyl phosphite ,  Dicarbonylrhodium acetylacetonate Solvents: Acetone ;  5 min, rt
1.2 Reagents: Hydrogen ;  72 h, 20 bar, 40 °C; 40 °C → rt
Reference
Tandem metal and organocatalysis in sequential hydroformylation and enantioselective Mannich reactions
Chercheja, Serghei; et al, Advanced Synthesis & Catalysis, 2009, 351(3), 339-344

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ;  5 h, reflux
Reference
Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones
Procopio, Antonio; et al, Synlett, 2004, (14), 2633-2635

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Alumina ,  Lithium bromide Solvents: Toluene ;  reflux
Reference
Lithium bromide
Charette, Andre B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-4

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Lithium bromide
Reference
A convenient synthesis of aldehydes by rearrangement of cyclic epoxides with lithium bromide on alumina
Suga, Hisashi; et al, Synthesis, 1988, (5), 394-5

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ceria ,  Gold ;  8 h, 150 °C
Reference
Maximizing the Number of Interfacial Sites in Single-Atom Catalysts for the Highly Selective, Solvent-Free Oxidation of Primary Alcohols
Li, Tianbo; et al, Angewandte Chemie, 2018, 57(26), 7795-7799

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Phenylacetylene (azidated, reaction products with silanes and complexes with palladium …) ,  Iron oxide (Fe3O4) ,  Glycidoxypropyltrimethoxysilane (azide-linked with phenylacetylene and complexes with palladium chlorid…) ,  Silica ,  Palladium chloride Solvents: Water ;  12 h, 1 atm, 80 °C
Reference
Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized Fe3O4 magnetic nanoparticles
Dadras, Arefeh; et al, Journal of Chemical Sciences (Berlin, 2018, 130(12), 1-10

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Formic acid
Reference
Preparation of cyclopentylmethanal and application to different syntheses
De Botton, Marcel, Comptes Rendus des Seances de l'Academie des Sciences, 1971, 272(1), 118-21

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Formic acid
Reference
Reaction of ethoxymethylmagnesium chloride with cyclanones. I. Preparation of formylcyclanes
De Botton, Marcel, Bulletin de la Societe Chimique de France, 1975, 1773, 1773-6

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Water-d2 Catalysts: Gallate(12-), hexakis[μ-[[N,N′-1,5-naphthalenediylbis[2,3-di(hydroxy-κO)benzamid… Solvents: Water ;  6 h, pH 10, 50 °C
Reference
Catalytic deprotection of acetals in basic solution with a self-assembled supramolecular "nanozyme"
Pluth, Michael D.; et al, Angewandte Chemie, 2007, 46(45), 8587-8589

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
Conversion of carboxylic acids into aldehydes by oxidation of alkoxyaluminum intermediate with pyridinium chlorochromate or pyridinium dichromate
Cha, Jin Soon; et al, Bulletin of the Korean Chemical Society, 1998, 19(7), 730-732

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: (T-4)-Chlorohydro(1,1,2-trimethylpropyl)[1,1′-thiobis[methane]]boron Solvents: Dichloromethane
Reference
Exceptionally facile reduction of acyclic and alicyclic carboxylic acids to aldehydes by thexylchloroborane-dimethyl sulfide
Brown, Herbert C.; et al, Journal of the American Chemical Society, 1984, 106(25), 8001-2

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  30 min, rt
Reference
Organocatalytic alkylation and photoorganocatalyst-free acylation of azomethine imines by Hantzsch esters under blue LED light
Li, Jiacheng; et al, New Journal of Chemistry, 2023, 47(42), 19421-19427

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Reference
Phosphonate reagents for the synthesis of enol ethers and one-carbon homologation to aldehydes
Kluge, Arthur F.; et al, Journal of Organic Chemistry, 1979, 44(26), 4847-52

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Butyllithium ;  -30 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
Reference
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Silica ;  7 min
Reference
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Sodium bicarbonate ;  240 s
Reference
Aliphatic aldehydes synthesis from halides by Kornblum's reaction using a new fast method
Bratulescu, George, Revista de Chimie (Bucharest, 2010, 61(8), 815-816

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Cuprate(1-), hydro-1-pentynyl-, lithium Solvents: Tetrahydrofuran
Reference
Organocopper reagents: substitution, conjugate addition, carbo/metallocupration, and other reactions
Lipshutz, Bruce H.; et al, Organic Reactions (Hoboken, 1992, 41,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Silica ;  8 min
Reference
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Benzenemethanaminium, N,N,N-trimethyl-, hydrogen tetradeca-μ-oxotetra-μ3-oxodi-μ… Catalysts: p-Toluenesulfonic acid ;  1 min, rt
Reference
Rapid and efficient method for room temperature deoximation reaction under solvent-free conditions
Dewan, Anindita; et al, Bulletin of the Korean Chemical Society, 2011, 32(7), 2482-2484

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Thallium nitrate Solvents: Methanol
Reference
Thallium in organic synthesis. XX. Oxidative rearrangement of olefins with thallium(III) nitrate: simple one-step synthesis of aldehydes and ketones
McKillop. Alexander; et al, Tetrahedron Letters, 1970, (60), 5275-80

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: (T-4)-Trifluoro[(iodosyl-κO)benzene]boron Solvents: Dichloromethane
Reference
Ring contraction in the reactions of cyclic olefins with reagents containing iodine(II)
Zefirov, N. S.; et al, Izvestiya Akademii Nauk SSSR, 1988, (6), 1452-3

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Mercuric sulfate Solvents: Water
Reference
Synthesis of some δ-lactones of α,β,δ-trihydroxy acids
English, James Jr.; et al, Journal of the American Chemical Society, 1951, 73, 615-18

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 10 min, -78 °C; 2 h, rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Catalysts: Perchloric acid ;  18 h, rt
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium bicarbonate Solvents: Water
Reference
Intramolecular regioselective addition of radicals and carbanions to ynol ethers. A strategy for the synthesis of exocyclic enol ethers
Hanna, Rana; et al, Tetrahedron, 2011, 67(1), 92-99

Synthetic Circuit 25

Reaction Conditions
Reference
Synthesis methods and reactions. 102. Aldehydes by formylation of Grignard and organolithium reagents with N-formylpiperidine
Olah, George A.; et al, Angewandte Chemie, 1981, 93(10), 925-6

Synthetic Circuit 26

Reaction Conditions
Reference
Aliphatic and alicyclic aldehydes: synthesis by C1-extension of organometallics
Hashmi, A. S. K., Science of Synthesis, 2007, 25, 337-353

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Synthetic methods and reactions; part 109. Improved preparation of aldehydes and ketones from N,N-dimethylamides and Grignard reagents
Olah, George A.; et al, Synthesis, 1984, (3), 228-30

Cyclopentanecarboxaldehyde Raw materials

Cyclopentanecarboxaldehyde Preparation Products

Cyclopentanecarboxaldehyde Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:872-53-7)Cyclopentanecarboxaldehyde
CL18435
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:41
discuss personally

Cyclopentanecarboxaldehyde Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:872-53-7)Cyclopentanecarbaldehyde
sfd6108
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:872-53-7)Cyclopentanecarboxaldehyde
A929993
99%
100g
294.0